4-Pentylphenyl methyl sulfide

Description

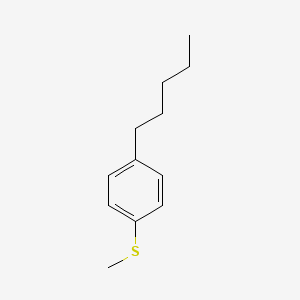

4-Pentylphenyl methyl sulfide (C₁₂H₁₈S) is an organosulfur compound characterized by a pentyl-substituted phenyl group attached to a methyl sulfide moiety. Sulfides of this class are often utilized in industrial applications, such as lubricant additives, due to their extreme pressure (EP) and anti-wear properties . The pentyl chain may enhance solubility in non-polar matrices, while the sulfide group contributes to chemical reactivity, particularly in sulfur-mediated tribological interactions.

Properties

IUPAC Name |

1-methylsulfanyl-4-pentylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18S/c1-3-4-5-6-11-7-9-12(13-2)10-8-11/h7-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXFCVYSSKLSQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Thiol-Alkylation Reactions

The direct alkylation of thiophenols represents a foundational approach to aryl sulfides. In this method, 4-pentylthiophenol reacts with methyl iodide under basic conditions to yield the target compound. This reaction proceeds via deprotonation of the thiol to generate a thiolate nucleophile, which subsequently displaces the iodide in an SN2 mechanism .

Optimized Conditions :

-

Base : Sodium hydroxide (2.0 equiv) in anhydrous tetrahydrofuran (THF) at 0°C.

-

Reagents : 4-Pentylthiophenol (1.0 equiv), methyl iodide (1.2 equiv).

The reaction’s efficiency hinges on the exclusion of moisture to prevent hydrolysis of the methyl iodide. This method parallels the synthesis of 4-chloro-3-methyl-2-butenyl phenyl sulfide, where cupric chloride (CuCl₂) catalyzes the ring-opening of epoxides with benzenethiol .

Copper-Catalyzed Cross-Coupling Strategies

Copper-mediated Ullmann-type couplings offer a versatile route to asymmetric sulfides. For 4-pentylphenyl methyl sulfide, 4-pentylbromobenzene reacts with methanethiol in the presence of a Cu(I) catalyst, enabling C–S bond formation under mild conditions .

Representative Protocol :

-

Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

-

Solvent : Dimethylformamide (DMF) at 80°C.

This method mirrors the coupling of 4-halo-1-chloro-2-methyl-2-butene with sodium sulfide to form di(4-chloro-3-methyl-2-butenyl) sulfide, as described in patent literature . The selectivity for the methyl sulfide moiety is achieved by controlling the stoichiometry of methanethiol relative to the aryl halide.

Sodium Sulfide-Mediated Coupling

The use of sodium sulfide (Na₂S) as a sulfur surrogate enables the synthesis of symmetric and asymmetric sulfides. For this compound, a stepwise protocol involving sequential alkylation could be employed:

-

Formation of Sodium 4-Pentylthiophenolate : Treatment of 4-pentylthiophenol with NaH in THF.

-

Alkylation with Methyl Iodide : Addition of methyl iodide (1.1 equiv) at 25°C.

This method draws from the large-scale synthesis of di(4-chloro-3-methyl-2-butenyl) sulfide, where Na₂S couples two molecules of a haloalkene .

Electrophilic Activation and Halogen Bonding

Electrophilic activation of aryl precursors using N-iodosuccinimide (NIS) has been demonstrated for bicyclopentane sulfides . Adapting this strategy, this compound could be synthesized via halogen bonding between NIS and a thiomethyl precursor, enhancing the electrophilicity of the sulfur center.

Proposed Pathway :

Chemical Reactions Analysis

Types of Reactions: 4-Pentylphenyl methyl sulfide can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form thiols.

Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides and strong bases are often employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Pentylphenyl methyl sulfide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-Pentylphenyl methyl sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions and other electrophilic species, facilitating various chemical transformations. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

4-Chlorodiphenyl Sulfide

- Structure : (4-Chlorophenyl)(phenyl)sulfane (C₁₂H₉ClS).

- Key Properties: Higher polarity due to the chlorine substituent compared to the non-polar pentyl group in 4-pentylphenyl methyl sulfide. Molecular weight: 220.7 g/mol .

- Applications: Primarily used in chemical synthesis intermediates. Its chlorine group may confer corrosion-inhibiting properties in lubricants, though this is less common than sulfurized alkylphenols .

| Property | This compound | 4-Chlorodiphenyl Sulfide |

|---|---|---|

| Molecular Formula | C₁₂H₁₈S | C₁₂H₉ClS |

| Molecular Weight (g/mol) | ~194.3 (estimated) | 220.7 |

| Functional Groups | Methyl sulfide, pentyl chain | Chlorophenyl sulfide |

| Polarity | Low | Moderate |

| Industrial Use | Lubricant additives (inferred) | Synthesis intermediates |

Sulfurized Alkylphenols

- Example : Sulfurized methyl ester of oleic acid (C₁₉H₃₆O₂Sₓ).

- Key Properties: Contain multiple sulfur atoms (polysulfides), enhancing EP performance in lubricants. Higher thermal stability compared to monosulfides like this compound .

- Applications : Widely used in gear oils and industrial lubricants. The sulfurized structure facilitates the formation of protective iron sulfide layers under high pressure .

| Property | This compound | Sulfurized Alkylphenols |

|---|---|---|

| Sulfur Content | Single sulfide group | Polysulfide chains (Sₓ) |

| Thermal Stability | Moderate | High |

| Lubricant Performance | Moderate EP properties | Superior EP/anti-wear |

4-(Methylsulfonyl)phenylacetic Acid

- Structure : C₉H₁₀O₄S (MW: 214.24 g/mol).

- Key Properties :

- Reactivity : The sulfonyl group is resistant to oxidation, unlike sulfides, which can oxidize to sulfoxides or sulfones under harsh conditions.

| Property | This compound | 4-(Methylsulfonyl)phenylacetic Acid |

|---|---|---|

| Oxidation State of Sulfur | –S– (sulfide) | –SO₂– (sulfonyl) |

| Reactivity | Oxidizable | Stable |

| Application | Industrial lubricants | Pharmaceuticals |

Phenyl(4-(phenylthio)phenyl)methanone

- Structure : C₁₉H₁₄OS (MW: 290.38 g/mol).

- Key Properties: Combines a benzophenone core with a phenyl sulfide group. Used in organic synthesis, particularly in UV-initiated reactions due to the benzophenone moiety .

- Comparison : The ketone group introduces photoactivity, which is absent in this compound.

| Property | This compound | Phenyl(4-(phenylthio)phenyl)methanone |

|---|---|---|

| Functional Groups | Sulfide, pentyl chain | Sulfide, benzophenone |

| Photoactivity | None | High (due to benzophenone) |

| Primary Use | Lubricants | Photochemical synthesis |

Q & A

Q. What are the established synthetic routes for 4-pentylphenyl methyl sulfide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or sulfide coupling reactions. For example, thiols or thiophenols react with alkyl halides in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF. Yield optimization requires controlled temperature (60–80°C) and inert atmospheres to prevent oxidation byproducts . Characterization via GC-MS or NMR is critical to confirm purity and structure .

Q. What spectroscopic techniques are recommended for structural elucidation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methyl sulfide protons (δ 2.1–2.5 ppm). The pentyl chain appears as a multiplet (δ 0.8–1.6 ppm) .

- FT-IR : Confirm S–C stretching vibrations (~650–750 cm⁻¹) and aromatic C–H bonds (~3000–3100 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (m/z ~250–260) and fragmentation patterns distinguish sulfide derivatives from sulfoxides/sulfones .

Q. How can researchers mitigate risks when handling this compound given limited toxicity data?

- Methodological Answer : Adopt precautionary measures:

- Use fume hoods, nitrile gloves, and long-sleeved lab coats to avoid skin contact .

- Store in airtight containers under nitrogen to prevent oxidation and volatilization .

- Conduct pilot experiments with microgram quantities to assess reactivity before scaling up .

Advanced Research Questions

Q. How do catalytic systems influence the oxidation kinetics of this compound to sulfoxide/sulfone derivatives?

- Methodological Answer :

- Catalysts : Vanadium-based catalysts (e.g., hybrid vanadates) with H₂O₂ as an oxidant show high selectivity for sulfoxide formation. Kinetic profiles (monitored via HPLC) reveal pseudo-first-order dependence on sulfide concentration .

- Reaction Design : Control pH (4–6) and temperature (25–40°C) to minimize over-oxidation. Use buffer systems (e.g., sodium acetate) to stabilize intermediates .

Q. How should researchers address contradictory data on reaction yields across studies?

- Methodological Answer :

- Error Analysis : Quantify subsampling variability using the Ingamells’ sampling constant (sFE) to assess heterogeneity in solid-phase reactions .

- Reprodubility Checks : Standardize solvent purity (HPLC-grade), catalyst activation protocols, and reaction quenching methods .

- Statistical Validation : Apply ANOVA to compare datasets and identify outliers due to unaccounted variables (e.g., trace moisture) .

Q. What strategies optimize purification of this compound from complex mixtures?

- Methodological Answer :

- Chromatography : Use RP-18 columns with methanol/water gradients (65:35 ratio) for high-resolution separation .

- Crystallization : Recrystallize from ethanol/hexane mixtures to remove polar byproducts. Monitor purity via melting point analysis .

Q. How can ecological toxicity be assessed for this compound when ecotoxicity data are absent?

- Methodological Answer :

- Predictive Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate LC₅₀ values for aquatic organisms based on logP and molecular weight .

- Microcosm Studies : Test biodegradation in simulated freshwater systems with GC-MS tracking of degradation intermediates .

Methodological Considerations for Data Integrity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.